molecular formula C9H10F3N3O2 B2389481 rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2059917-72-3

rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2389481
CAS No.: 2059917-72-3
M. Wt: 249.193
InChI Key: RGGRSXDCXFADGM-INEUFUBQSA-N
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Description

Chemical Structure and Properties
rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 436088-42-5) is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Key structural features include:

  • A methyl group at the 5-position and a trifluoromethyl (CF₃) group at the 7-position, both in the cis-configuration [(5R,7R)] .

This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are widely explored in medicinal chemistry due to their structural similarity to purines and versatility in targeting enzymes (e.g., kinases) or receptors . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the carboxylic acid group allows for salt formation, improving aqueous solubility .

Properties

IUPAC Name

(5R,7R)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRSXDCXFADGM-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methyl and trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its unique structure and properties may offer new avenues for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Key Structural Differences Implications References
(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 7-position : CF₃ group retained
- 5-position : 4-ethylphenyl substituent instead of methyl
- Stereochemistry : (5R,7S) diastereomer
Increased aromatic interactions (π-π stacking) due to 4-ethylphenyl; altered stereochemistry may reduce binding affinity to targets preferring the (5R,7R) form.
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate - 5-position : Cyclopropyl group instead of methyl
- 3-position : Ethyl ester instead of carboxylic acid
Cyclopropyl enhances steric bulk, potentially improving membrane permeability; ester form reduces polarity, impacting solubility.
5-Methyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (cis) - 7-position : Difluoromethyl (CF₂H) instead of CF₃
- Stereochemistry : Retained cis-configuration
Reduced electron-withdrawing effect compared to CF₃; may lower metabolic stability but improve bioavailability.

Core Heterocycle Variants

Compound Class Key Differences Biological/Physicochemical Impact References
Tetrazolo[1,5-a]pyrimidines (e.g., 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters) - Core : Tetrazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrimidine
- Substituents : Aryl groups at 7-position
Tetrazole ring introduces additional hydrogen-bonding sites; aryl groups enhance lipophilicity and π-π interactions. Solvent-free synthesis improves eco-friendliness.
Pyrazolo[1,5-c]pyrimidines (e.g., 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines) - Core : Pyrazolo[1,5-c]pyrimidine with fused triazole rings
- Substituents : Acetylhydrazino groups
Increased conformational rigidity; acetylhydrazino groups may act as prodrug moieties or metabolic liabilities.

Functional Group Modifications

Compound Example Modifications Effects References
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide - 3-position : Carboxamide instead of carboxylic acid
- Substituents : Cyano and methoxyphenyl groups
Carboxamide reduces acidity, enhancing blood-brain barrier penetration; cyano group increases polarity. Methoxyphenyl enhances lipophilicity.
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - Core : Triazolo-pyrazolo-pyrimidine hybrid
- Substituents : Bromo/iodo at 6-position
Hybrid core expands π-conjugation, potentially improving fluorescence properties; halogenation enhances electrophilic reactivity.

Key Research Findings

  • Stereochemical Influence : The (5R,7R) configuration in the target compound is critical for activity in kinase inhibition assays, as diastereomers (e.g., 5R,7S) show reduced potency .
  • Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound provides superior metabolic stability compared to CF₂H analogues, as evidenced by microsomal stability assays .
  • Carboxylic Acid vs. Ester : The free carboxylic acid enhances solubility (e.g., >10 mg/mL in PBS) compared to ethyl esters (<1 mg/mL), making it more suitable for aqueous formulations .

Biological Activity

The compound rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 2679918-87-5) is a member of the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H12F3N3O3
  • Molecular Weight: 291.23 g/mol
  • Structure: The compound features a pyrazolo[1,5-a]pyrimidine scaffold with a trifluoromethyl group and a carboxylic acid moiety.

The biological activity of this compound primarily involves its role as an inhibitor of various kinases. Kinases are critical enzymes that regulate numerous cellular processes through phosphorylation. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and infectious diseases.

Target Kinases

Research indicates that this compound may exhibit inhibitory activity against several human kinases including:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta)
  • CDK-2 (Cyclin-dependent kinase 2)
  • CDK-4 (Cyclin-dependent kinase 4)

Antiparasitic Activity

A study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating human African trypanosomiasis (HAT). The compound was evaluated for its efficacy against Trypanosoma brucei, demonstrating significant activity with a reduction in parasitemia in animal models. This suggests that the compound could serve as a promising candidate for further development against this disease .

Selectivity and Optimization

The selectivity of this compound was assessed through structure-activity relationship (SAR) studies. Substitutions at various positions on the pyrazolo scaffold were shown to affect potency against both T. brucei and human kinases. For instance:

  • Substituting at the R1 position significantly altered potency against CDK-2 while maintaining activity against T. brucei .

Case Study 1: Efficacy in Animal Models

In a preclinical study involving mice infected with T. brucei, this compound exhibited promising results. The compound was administered at various dosages and showed a dose-dependent reduction in parasitemia levels .

Table 1: Efficacy Data in Animal Models

Dosage (mg/kg)Parasitemia Reduction (%)Observations
1030Mild toxicity observed
2060Significant efficacy
5085High efficacy with toxicity

Q & A

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) to monitor target protein stabilization upon compound binding. Combine with CRISPR knockouts to confirm on-target effects. For example, a ∆T_m ≥ 4°C indicates strong engagement .

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